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molecular formula C9H7NOS B189169 Phenacyl thiocyanate CAS No. 5399-30-4

Phenacyl thiocyanate

Cat. No. B189169
M. Wt: 177.22 g/mol
InChI Key: DLLVIJACDVJDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04204867

Procedure details

150 g of ω-chloroacetophenone are dissolved at 50° C. in 1000 ml of ethanol, followed by the addition of a solution of 102 g of KSCN in 40 ml of water. After stirring for 10 minutes at 50° C., the ω-thiocyano acetophenone formed is precipitated with water.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
KSCN
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[C:11]([S-:13])#[N:12].[K+]>C(O)C.O>[S:13]([CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4])[C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClCC(=O)C1=CC=CC=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
KSCN
Quantity
102 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S(C#N)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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